4-Methyl-4-hepten-3-ol

Description

Contextualization of Unsaturated Alcohols within Contemporary Chemical Research

Unsaturated alcohols, a class of organic compounds characterized by the presence of both a hydroxyl (-OH) group and at least one carbon-carbon double or triple bond, are fundamental building blocks in modern organic synthesis. aem.azmmsl.cz Their dual functionality allows for a diverse range of chemical transformations, making them valuable precursors and intermediates in the synthesis of complex molecules. aem.azindexcopernicus.com Unlike their saturated counterparts, the presence of the alkene or alkyne group introduces a site of unsaturation that can undergo a variety of addition reactions, while the alcohol group can be involved in oxidations, esterifications, and substitutions. aem.azmmsl.cz

In contemporary chemical research, unsaturated alcohols are of significant interest. aem.az They are recognized as important volatile organic compounds (VOCs) in the atmosphere, originating from both natural and industrial sources. aem.az Their reactivity, particularly through oxidation and hydrogenation, is a key area of study. aem.azindexcopernicus.com The ability to selectively transform one functional group in the presence of the other is a central challenge and a powerful tool in synthetic strategy. This pursuit has led to the development of sophisticated catalytic systems and reaction methodologies aimed at achieving high chemo-, regio-, and stereoselectivity. nih.gov The strategic use of unsaturated alcohols is evident in the synthesis of natural products, pharmaceuticals, and advanced materials, where their structural motifs are often crucial for biological activity or material properties. mmsl.cz

Overview of the Structural Features of 4-Methyl-4-hepten-3-ol

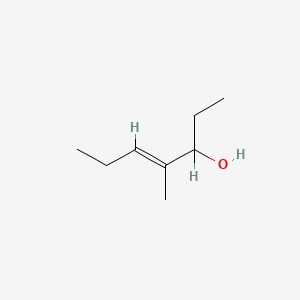

This compound is a specific example of an unsaturated alcohol, belonging to the alkenol subclass. ontosight.ai Its chemical structure is defined by a seven-carbon (heptene) chain. ontosight.ai The molecule contains a hydroxyl group (-OH) located on the third carbon atom, classifying it as a secondary alcohol. nih.gov A carbon-carbon double bond is situated between the fourth and fifth carbons. A methyl group (-CH3) is attached to the fourth carbon atom. ontosight.ai

The systematic IUPAC name for this compound is (E)-4-methylhept-4-en-3-ol, which specifies the stereochemistry of the substituents around the double bond. nih.gov The "(E)" designation indicates that the higher priority groups on each carbon of the double bond (the ethyl group on C4 and the propyl group on C5, according to Cahn-Ingold-Prelog priority rules) are on opposite sides. The presence of a chiral center at the third carbon (C3), which is bonded to four different groups (a hydrogen atom, a hydroxyl group, an ethyl group, and the methyl-substituted vinyl group), means the compound can exist as a pair of enantiomers, (R)- and (S)-.

The molecular formula of this compound is C₈H₁₆O, and it has a molecular weight of approximately 128.21 g/mol . ontosight.ainih.govnist.gov The combination of the polar hydroxyl group and the nonpolar hydrocarbon chain results in moderate solubility in water and high solubility in common organic solvents like ethanol (B145695) and ether. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₁₆O | ontosight.ainih.govnist.govchemsrc.com |

| Molecular Weight | 128.21 g/mol | ontosight.ainih.govnist.govchemsrc.com |

| IUPAC Name | (E)-4-methylhept-4-en-3-ol | nih.gov |

| Boiling Point | ~165-180 °C | ontosight.aichemsrc.com |

| Density | ~0.844 g/cm³ | chemsrc.com |

| Flash Point | ~52 °C | chemsrc.com |

Scope of Academic Inquiry and Research Trajectories

Academic inquiry into this compound and related alkenols spans several fields, from natural product chemistry to synthetic methodology development. This specific compound has been identified as a component of the defensive secretions of certain harvestmen (Opiliones), arachnids commonly known as "daddy longlegs". pnas.orgresearchgate.net Research in this area focuses on the characterization, synthesis, and ecological role of these natural products. pnas.org For instance, studies have confirmed the presence of (E)-4-methyl-4-hepten-3-ol in these secretions through methods like gas chromatography-mass spectrometry (GC/MS) and comparison with synthetically prepared standards. researchgate.net

From a synthetic chemistry perspective, research trajectories involving structures like this compound focus on leveraging the reactivity of the two functional groups. The development of stereoselective synthesis methods is a significant goal, aiming to control the configuration at the chiral C3 center and the geometry of the C4=C5 double bond. The Julia-Kocienski olefination is one such powerful method for the stereoselective synthesis of E-alkenes, a key structural feature of this molecule. researchgate.net

Furthermore, the reactions of the alkenol moiety itself are a subject of intense research. This includes developing catalytic processes for enantioselective reactions, such as the oxysulfenylation of alkenols to produce chiral cyclic ethers, which are important structural motifs in biologically active molecules. acs.org The broader research trend involves the development of novel catalytic systems, often involving transition metals like copper, to achieve transformations that are difficult to accomplish with traditional methods. nih.govacs.org These studies aim to create efficient and selective pathways for converting simple alkenols into more complex and valuable chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-methylhept-4-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-6-7(3)8(9)5-2/h6,8-9H,4-5H2,1-3H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBRKUMLJLIZGY-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C)C(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(\C)/C(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81280-12-8 | |

| Record name | 4-Methyl-4-hepten-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081280128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Stereochemical Considerations and Isomeric Forms of 4 Methyl 4 Hepten 3 Ol

Analysis of Chirality at the C-3 Position

The carbon atom at the third position (C-3) of the 4-methyl-4-hepten-3-ol molecule is a chiral center. A carbon is considered chiral when it is bonded to four different substituent groups. In this case, the C-3 carbon is attached to:

A hydroxyl group (-OH)

A hydrogen atom (-H)

An ethyl group (-CH2CH3)

A (E)- or (Z)-4-methyl-4-heptenyl group (-C(CH3)=CHCH2CH3)

The presence of these four distinct groups means that two different spatial arrangements, or configurations, can exist around the C-3 carbon. These are designated as (R) (from the Latin rectus, for right) and (S) (from the Latin sinister, for left) according to the Cahn-Ingold-Prelog priority rules. These two configurations are non-superimposable mirror images of each other, known as enantiomers.

Investigation of Geometric Isomerism (E/Z) at the C-4/C-5 Alkene Moiety

In addition to chirality at C-3, this compound exhibits geometric isomerism at the double bond located between the fourth (C-4) and fifth (C-5) carbon atoms. nih.gov Geometric isomers, also known as cis-trans or (E/Z) isomers, arise when there is restricted rotation around a bond and there are two different substituent groups on each atom of the bond.

For the C-4/C-5 double bond:

C-4 is bonded to a methyl group (-CH3) and the C-3 carbinol group.

C-5 is bonded to an ethyl group (-CH2CH3) and a hydrogen atom (-H).

Using the Cahn-Ingold-Prelog (CIP) priority rules to assign the configuration of the double bond:

At C-4, the C-3 carbinol group has a higher priority than the methyl group.

At C-5, the ethyl group has a higher priority than the hydrogen atom.

This leads to two possible geometric isomers:

(E)-isomer: The two higher-priority groups (the C-3 carbinol group and the ethyl group) are on opposite sides of the double bond (from the German entgegen, meaning opposite).

(Z)-isomer: The two higher-priority groups are on the same side of the double bond (from the German zusammen, meaning together).

Enantiomeric and Diastereomeric Relationships within the this compound System

The combination of one chiral center (C-3) and one site of geometric isomerism (the C-4/C-5 double bond) results in a total of 2 x 2 = 4 possible stereoisomers. researchgate.net The relationships between these isomers are categorized as either enantiomeric or diastereomeric.

Enantiomers are pairs of stereoisomers that are non-superimposable mirror images of each other.

Diastereomers are stereoisomers that are not mirror images of one another.

The four stereoisomers of this compound are:

(3R, 4E)-4-Methyl-4-hepten-3-ol

(3S, 4E)-4-Methyl-4-hepten-3-ol

(3R, 4Z)-4-Methyl-4-hepten-3-ol

(3S, 4Z)-4-Methyl-4-hepten-3-ol

| Isomer | Relationship to (3R, 4E) | Relationship to (3S, 4E) | Relationship to (3R, 4Z) | Relationship to (3S, 4Z) |

|---|---|---|---|---|

| (3R, 4E) | Identical | Enantiomer | Diastereomer | Diastereomer |

| (3S, 4E) | Enantiomer | Identical | Diastereomer | Diastereomer |

| (3R, 4Z) | Diastereomer | Diastereomer | Identical | Enantiomer |

| (3S, 4Z) | Diastereomer | Diastereomer | Enantiomer | Identical |

Methods for Isomer Separation and Resolution in Research Contexts

The separation and analysis of the individual stereoisomers of this compound are crucial for research, particularly when investigating stereospecific biological activities. Several methods are employed to achieve this separation.

Chromatographic Techniques:

Chiral Gas Chromatography (GC): This is a powerful technique for separating enantiomers. The acetyl derivatives of the alcohol isomers can be separated on a chiral column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil DEX CB). mdpi.com This method allows for the determination of the enantiomeric excess (ee) of a sample.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, using a chiral stationary phase, is another common method for separating enantiomers. For challenging separations, derivatization of the alcohol to a suitable ester, such as a Mosher's ester, can enhance resolution on analytical scales. researchgate.net In some cases, complete separation of all four stereoisomers of a related compound was achieved by derivatizing the corresponding carboxylic acid and performing HPLC at low temperatures. researchgate.net

Enzymatic and Chemical Resolution:

Enzymatic Resolution: Lipases are frequently used for the kinetic resolution of racemic alcohols. For instance, lipase (B570770) AK can be used in a stereospecific transesterification reaction with vinyl acetate (B1210297). researchgate.netnih.gov The enzyme selectively acylates one enantiomer, allowing for the separation of the resulting ester from the unreacted enantiomeric alcohol.

Asymmetric Synthesis: An alternative to separating a mixture of isomers is to synthesize a single, desired stereoisomer directly. Research has shown the use of multi-enzyme systems, combining an ene-reductase (ER) and an alcohol dehydrogenase (ADH), to stereoselectively synthesize all four stereoisomers of the related saturated compound, 4-methylheptan-3-ol, from an unsaturated ketone precursor. researchgate.netmdpi.com

Fractional Crystallization:

For separating diastereomers, fractional crystallization can be an effective method. Diastereomers have different physical properties, including solubility, which can be exploited. By converting the alcohol mixture to diastereomeric derivatives (e.g., 3,5-dinitrobenzoate (B1224709) esters), the different solubilities of these esters may allow for their separation by crystallization. researchgate.net

| Method | Principle | Application Example | Reference |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase. | Separation of acetylated derivatives of 4-methylheptan-3-ol isomers. | mdpi.com |

| Enzymatic Resolution | Stereoselective enzymatic reaction (e.g., acylation) of one enantiomer in a racemic mixture. | Lipase AK-catalyzed transesterification of 4-methyl-3-heptanol (B77350) isomers. | researchgate.netnih.gov |

| Asymmetric Synthesis | Stereocontrolled synthesis to produce a single desired isomer. | One-pot multi-enzymatic synthesis using ene-reductase and alcohol dehydrogenase. | researchgate.netmdpi.com |

| HPLC with Derivatization | Chemical conversion of enantiomers into diastereomers which are then separated by standard HPLC. | Separation of Mosher's esters or other diastereomeric derivatives. | researchgate.netresearchgate.net |

Synthetic Methodologies and Route Design for 4 Methyl 4 Hepten 3 Ol

Classical Organic Synthesis Approaches

Traditional methods for constructing molecules like 4-Methyl-4-hepten-3-ol rely on well-established reactions that build the carbon skeleton and introduce the required functional groups in a stepwise manner.

Carbon-Carbon Bond Formation Strategies (e.g., Aldol (B89426) Condensation, Grignard Reactions)

The formation of the carbon backbone is a critical step in the synthesis of this compound. Aldol condensations and Grignard reactions are cornerstone strategies for creating the necessary carbon-carbon bonds. wikipedia.orgorganic-chemistry.org

Aldol Condensation: A plausible and efficient route to the precursor of this compound is through a crossed or mixed aldol condensation. wikipedia.orglibretexts.org This reaction typically involves the nucleophilic addition of an enolate to a carbonyl compound, followed by dehydration to yield an α,β-unsaturated ketone. chemistrysteps.comsigmaaldrich.com For the synthesis of 4-methyl-4-hepten-3-one (B13815661), the direct precursor to the target alcohol, 2-pentanone can be reacted with propanal under basic or acidic conditions. The enolate of 2-pentanone attacks the carbonyl carbon of propanal, forming a β-hydroxy ketone intermediate which then dehydrates to form the conjugated system, providing the driving force for the reaction. organic-chemistry.org Subsequent reduction of this ketone yields this compound.

Grignard Reactions: Grignard reactions provide a powerful method for forming carbon-carbon bonds and synthesizing alcohols in a single step. organic-chemistry.orgorganicchemistrytutor.com A retrosynthetic analysis of this compound suggests two primary Grignard routes. The first involves the reaction of the Grignard reagent ethylmagnesium bromide with the α,β-unsaturated aldehyde, 2-methyl-2-pentenal. The nucleophilic ethyl group attacks the carbonyl carbon to form the desired secondary allylic alcohol after an aqueous workup. chemistrysteps.com

Alternatively, a vinyl Grignard reagent could be employed. For instance, the reaction of (E)-prop-1-en-1-ylmagnesium bromide with 2-pentanone would also lead to the formation of the target molecule. The choice of reactants can be influenced by the commercial availability and stability of the starting materials. A general laboratory synthesis of the saturated analogue, 4-methyl-3-heptanol (B77350), utilizes the Grignard synthesis of an alcohol followed by its oxidation to a ketone, demonstrating the robustness of this approach. ed.gov

| Grignard Route | Carbonyl Compound | Grignard Reagent | Product |

| Route A | 2-Methyl-2-pentenal | Ethylmagnesium Bromide | This compound |

| Route B | 2-Pentanone | (E)-prop-1-en-1-ylmagnesium bromide | This compound |

Olefin Metathesis and Related Olefinic Transformations

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds by rearranging alkylidene fragments between two alkene molecules, mediated by transition metal catalysts, typically based on ruthenium or molybdenum. researchgate.net While highly effective for complex macrocyclizations (Ring-Closing Metathesis, RCM) and cross-coupling (Cross-Metathesis, CM), its application for a relatively small acyclic molecule like this compound may not be the most direct approach.

However, metathesis could be strategically employed to synthesize a precursor. For example, a cross-metathesis reaction between 1-pentene (B89616) and 3-methyl-3-buten-2-ol (B86003) could potentially form the carbon skeleton, although selectivity and control of the resulting olefin geometry can be challenging. Given the efficiency of classical methods like Grignard and aldol reactions for this specific target, olefin metathesis is generally considered a more advanced tool reserved for more complex synthetic challenges where other methods fail. caltech.edu

Functional Group Interconversions Leading to the Alcohol Moiety

The most direct functional group interconversion to obtain this compound is the reduction of its corresponding ketone, 4-methyl-4-hepten-3-one. This transformation is a standard procedure in organic synthesis.

The selective reduction of an α,β-unsaturated ketone to an allylic alcohol requires a 1,2-reduction (attack on the carbonyl carbon) without affecting the carbon-carbon double bond (which would result from a 1,4-reduction or conjugate addition).

Common Reducing Agents:

Sodium borohydride (B1222165) (NaBH₄): Often used in the presence of a Lewis acid like cerium(III) chloride (the Luche reduction) to enhance its selectivity for 1,2-reduction of enones.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that can also effectively reduce α,β-unsaturated ketones to allylic alcohols, though it is less chemoselective than NaBH₄.

Diisobutylaluminium hydride (DIBAL-H): Can be used for the reduction, often at low temperatures to improve selectivity.

This reduction step is crucial as it creates the chiral center of the molecule. Without a chiral influence, a racemic mixture of (R)- and (S)-4-Methyl-4-hepten-3-ol would be produced.

Asymmetric and Stereoselective Synthesis of this compound Isomers

The biological activity of pheromones is often dependent on their specific stereochemistry. Therefore, the development of synthetic methods that provide access to individual stereoisomers of this compound in high enantiomeric purity is of significant importance.

Chiral Catalyst-Mediated Transformations

Enantioselective synthesis can be achieved by using chiral catalysts to influence the stereochemical outcome of a reaction. Branched allylic alcohols can be synthesized enantioselectively by forming the allylic C-H or C-C bonds through catalytic asymmetric reduction of enones or the addition of vinyl nucleophiles to aldehydes. nih.govscispace.com

For instance, transition metal catalysts featuring chiral ligands (e.g., based on palladium, iridium, or rhodium) are widely used for various asymmetric transformations. nih.govscispace.com An asymmetric Guerbet reaction, which couples a secondary alcohol with a primary alcohol, has been developed using Noyori Ru(II)-diamine-diphosphine catalysts to produce new chiral alcohols with high enantiomeric ratios. liverpool.ac.uk While not a direct synthesis of the target, this illustrates the power of chiral catalysts in creating stereogenic alcohol centers.

| Catalyst Type | Transformation | Potential Application |

| Chiral Pd(II) Complexes | Asymmetric Allylic Substitution | Formation of chiral allylic esters as precursors. organic-chemistry.org |

| Chiral Ir(I) Complexes | Asymmetric Hydrogenation/Transfer Hydrogenation | Reduction of the precursor ketone. mdpi.com |

| Chiral Rh(III) Complexes | Asymmetric Allylic Alkylation | C-C bond formation to set the stereocenter. scispace.com |

Asymmetric Reductions of Ketone Precursors

The most direct method to install the chiral alcohol center with a specific configuration is through the asymmetric reduction of the prochiral ketone, 4-methyl-4-hepten-3-one. This can be accomplished using both biocatalytic and chemical methods.

Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), are highly effective for the stereoselective reduction of ketones. A one-pot, multi-enzymatic process has been successfully used to synthesize all four stereoisomers of the saturated analogue, 4-methylheptan-3-ol, starting from 4-methylhept-4-en-3-one. nih.govresearchgate.net This process uses an ene-reductase (ER) to first reduce the double bond stereoselectively, followed by an alcohol dehydrogenase (ADH) to reduce the ketone to a specific alcohol stereoisomer. By selecting different ER and ADH enzymes, all four possible stereoisomers of the saturated alcohol were obtained in high yield and excellent stereoselectivity (ee >99%, de >92%). nih.gov A similar enzymatic reduction using only an ADH on 4-methyl-4-hepten-3-one could yield enantiomerically pure (R)- or (S)-4-Methyl-4-hepten-3-ol.

Chemical Asymmetric Reduction: Non-enzymatic methods often employ chiral catalysts or stoichiometric chiral reagents.

Catalytic Transfer Hydrogenation: This method uses a chiral transition metal catalyst (e.g., Ru, Rh, Ir) and a hydrogen source like isopropanol (B130326) or formic acid to reduce the ketone. The chiral ligands on the metal complex direct the hydride delivery to one face of the carbonyl, leading to an excess of one enantiomer. mdpi.com

Copper Hydride Catalysis: Chiral bisphosphine-ligated copper hydride (CuH) catalysts have been extensively developed for the asymmetric 1,4-reduction of α,β-unsaturated carbonyl compounds, but can also be tailored for 1,2-reductions. nih.gov

Chiral Borane (B79455) Reagents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst can mediate the enantioselective reduction of ketones with borane.

These asymmetric strategies are fundamental to accessing specific stereoisomers of this compound, enabling detailed studies of their distinct biological functions.

Diastereoselective Synthesis Approaches

The diastereoselective synthesis of this compound, an allylic alcohol with a stereocenter at the C-3 position and a trisubstituted double bond, requires precise control over the formation of the hydroxyl group relative to the existing geometry of the alkene. A primary strategy for achieving this is the diastereoselective reduction of the corresponding prochiral α,β-unsaturated ketone, 4-methyl-4-hepten-3-one.

Common approaches involve the use of substrate-control or reagent-control. In substrate-controlled methods, existing chiral centers in the molecule direct the approach of a reducing agent. However, for a simple acyclic precursor like 4-methyl-4-hepten-3-one, reagent-controlled synthesis is more prevalent. This involves employing sterically demanding reducing agents or chiral catalysts that favor the formation of one diastereomer over the other.

For instance, hindered hydride reagents can exhibit facial selectivity when reducing the carbonyl group. The relative orientation of the methyl and ethyl groups flanking the carbonyl will influence the trajectory of the incoming hydride, leading to a preferential formation of either the syn or anti diastereomer. The choice of reagent and reaction conditions, such as temperature and solvent, plays a critical role in maximizing the diastereomeric excess (de).

Another powerful technique is the asymmetric transfer hydrogenation using a chiral catalyst, such as those based on ruthenium or rhodium complexes with chiral ligands. These catalysts can create a chiral environment around the ketone, leading to a highly diastereoselective and enantioselective reduction.

Enantiomeric Enrichment Techniques

When a synthetic route produces a racemic or scalemic mixture of this compound, enantiomeric enrichment becomes necessary to isolate a single enantiomer. Two primary strategies for this are chiral resolution and asymmetric synthesis.

Kinetic Resolution: This technique involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, leading to the separation of a slower-reacting, enriched enantiomer and a faster-reacting product. Enzymatic kinetic resolution is a particularly effective method. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted, enantiomerically pure alcohol from the acylated product. For example, lipase-catalyzed transesterification with an acyl donor like vinyl acetate (B1210297) can be highly enantioselective for one enantiomer of an allylic alcohol.

Asymmetric Synthesis: A more direct approach is to synthesize the molecule enantioselectively from the start. This is often achieved through the asymmetric reduction of the precursor ketone, 4-methyl-4-hepten-3-one. This can be accomplished using chiral reducing agents, such as borane reagents modified with chiral ligands (e.g., Alpine-Borane® or CBS catalysts), or through catalytic asymmetric hydrogenation using chiral metal complexes.

Biocatalytic Synthesis and Enzyme-Mediated Transformations

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis for producing chiral molecules like this compound. Enzymes operate under mild conditions (neutral pH, room temperature) and exhibit high chemo-, regio-, and stereoselectivity.

Application of Oxidoreductases (e.g., Alcohol Dehydrogenases, Ene-Reductases) in Stereoselective Syntheses

Oxidoreductases are key enzymes for the stereoselective synthesis of alcohols. Specifically, alcohol dehydrogenases (ADHs) are highly valuable for the asymmetric reduction of ketones to chiral secondary alcohols. By selecting an appropriate ADH, the carbonyl group of 4-methyl-4-hepten-3-one can be reduced to the corresponding (R)- or (S)-4-methyl-4-hepten-3-ol with high enantiomeric excess (ee). The stereochemical outcome depends on the specific ADH chosen, as different enzymes exhibit opposite stereopreferences. A cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or its reduced form (NADH), is required for this transformation, and a cofactor regeneration system is often employed to make the process economically viable.

While ADHs target the carbonyl group, ene-reductases (ERs) catalyze the asymmetric reduction of activated carbon-carbon double bonds. In a related synthesis of the saturated analogue, 4-methylheptan-3-ol, an ER is used to first reduce the double bond of 4-methylhept-4-en-3-one to produce a chiral ketone, which is then reduced by an ADH. nih.gov For the synthesis of the unsaturated this compound, the selective action of an ADH without the concurrent use of an ER would be the desired pathway.

Biocatalyst Development and Immobilization for Alkenol Production

The practical application of enzymes in large-scale synthesis often requires improving their stability, activity, and reusability. Biocatalyst development through protein engineering techniques like directed evolution and site-directed mutagenesis can be used to create enzyme variants with enhanced properties, such as improved substrate specificity, higher thermostability, or altered stereoselectivity.

Immobilization is another crucial strategy. By attaching enzymes to a solid support (e.g., polymers, resins, or nanoparticles), their stability is often increased, and they can be easily separated from the reaction mixture and reused for multiple cycles. This significantly reduces the cost of the biocatalyst and simplifies downstream processing. For the production of alkenols like this compound, robust immobilized ADHs would be highly desirable for developing a continuous flow or batch-recyclable process.

One-Pot Multi-Enzymatic Synthesis Schemes

One-pot multi-enzymatic cascade reactions are highly efficient as they allow for multiple reaction steps to be performed in a single reactor, avoiding the need for intermediate purification and reducing waste. A notable example is the synthesis of all four stereoisomers of the saturated pheromone 4-methylheptan-3-ol from 4-methylhept-4-en-3-one. nih.gov This process utilizes a two-step, one-pot multi-enzymatic procedure. nih.gov

In this scheme, an ene-reductase (ER) first reduces the C=C double bond, and subsequently, an alcohol dehydrogenase (ADH) reduces the ketone. nih.gov By carefully selecting pairs of ERs and ADHs with different stereoselectivities, all four possible stereoisomers of the saturated alcohol were successfully synthesized with high diastereomeric and enantiomeric excess. nih.gov

This demonstrates the power of multi-enzyme systems. For the synthesis of the unsaturated this compound, a simpler one-pot system could be envisaged, primarily involving an ADH for the stereoselective ketone reduction and a cofactor regeneration system, such as a glucose dehydrogenase (GDH) and glucose, to continuously supply the required NADPH. nih.gov

Table 1: Enzymatic Synthesis of 4-Methylheptan-3-ol Stereoisomers This table illustrates a related synthesis of the saturated analog.

| Target Stereoisomer | Ene-Reductase (ER) | Alcohol Dehydrogenase (ADH) | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

| (3R,4R) | OYE2.6 | ADH270 | 99% | 99% |

| (3S,4R) | OYE2.6 | ADH440 | 99% | 99% |

| (3R,4S) | OYE1-W116V | ADH270 | 92% | 99% |

| (3S,4S) | OYE1-W116V | ADH440 | 94% | 99% |

Source: Adapted from a 2017 study on the one-pot synthesis of 4-methylheptan-3-ol. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be designed to align with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic reductions, whether using metal catalysts or enzymes, are inherently more atom-economical than stoichiometric reductions that use hydride reagents, which generate significant waste.

Use of Catalysis: Biocatalytic methods using enzymes like ADHs are a prime example of green chemistry. Enzymes are highly efficient catalysts that can replace hazardous reagents and often allow for reactions to be performed under milder conditions, reducing energy consumption.

Benign Solvents: A key green chemistry principle is the use of safer solvents. Biocatalytic reactions are often carried out in aqueous buffer solutions, which are environmentally benign compared to the volatile organic solvents frequently used in traditional organic synthesis. nih.gov

Renewable Feedstocks: While the direct synthesis of this compound from renewable feedstocks is not widely established, the use of biocatalysis aligns with the broader goal of moving towards more sustainable production methods. The starting materials for its synthesis could potentially be derived from bio-based sources in the future.

By integrating these principles, particularly through the adoption of biocatalytic and one-pot methodologies, the synthesis of this compound can be made significantly more sustainable and environmentally friendly.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

One potential and common route to synthesize allylic alcohols like this compound is through the Grignard reaction. This would likely involve the reaction of an appropriate Grignard reagent, such as ethylmagnesium bromide, with the α,β-unsaturated ketone, 4-methyl-4-hepten-3-one.

Theoretical Atom Economy for a Grignard Synthesis Route:

| Reactants | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Methyl-4-hepten-3-one | C₈H₁₄O | 126.20 |

| Ethylmagnesium bromide | C₂H₅BrMg | 133.27 |

| Total Reactant Mass | 259.47 | |

| Product | ||

| This compound | C₈H₁₆O | 128.21 |

| Byproduct | ||

| Bromomagnesium salt | MgBr(OH) | 121.22 |

Note: The table outlines the primary reactants and the expected product and main inorganic byproduct after quenching the reaction with water. The calculation provides a simplified view of the atom economy.

The theoretical atom economy for this Grignard reaction can be calculated as:

(Molecular Weight of Product / Total Molecular Weight of Reactants) x 100 = (128.21 / 259.47) x 100 ≈ 49.4%

This calculation highlights that a significant portion of the reactant mass is converted into byproducts, leading to a lower atom economy. The reaction efficiency, often represented by the percentage yield, is also a critical factor. While a high yield might be achieved, the inherent nature of the Grignard reaction results in the formation of stoichiometric amounts of magnesium salts as waste.

In contrast, biocatalytic methods, such as the enzymatic reduction of a ketone, can offer higher atom economy. For instance, the reduction of 4-methyl-4-hepten-3-one using an alcohol dehydrogenase (ADH) with a cofactor regeneration system demonstrates a more atom-economical approach. nih.gov While this has been demonstrated for the synthesis of the saturated analogue 4-methylheptan-3-ol, the principle can be applied to the synthesis of the unsaturated alcohol. nih.govresearchgate.net In such a system, the primary reductant is often a simple alcohol like isopropanol or glucose, which is oxidized to acetone (B3395972) or gluconic acid, respectively. The high selectivity of enzymes can also lead to higher reaction efficiency and purity of the final product. nih.gov

Solvent Selection and Waste Minimization in Synthetic Routes

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste generation and environmental impact.

In the context of the Grignard synthesis of this compound, the traditional solvents are anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF). These solvents are effective in stabilizing the Grignard reagent. However, they are also flammable, can form explosive peroxides, and have associated health and environmental risks.

Comparison of Potential Solvents for Synthesis:

| Solvent | Properties | Green Chemistry Considerations |

| Diethyl Ether | Volatile, flammable, peroxide-forming | High environmental and safety concerns. |

| Tetrahydrofuran (THF) | Less volatile than diethyl ether, good solvent for Grignard reagents | Also a peroxide former, with environmental concerns. |

| 2-Methyl-THF | Derived from renewable resources, less volatile than THF | Considered a greener alternative to THF. |

| Toluene | Aromatic hydrocarbon | Toxic and has significant environmental impact. |

| Water | Benign, readily available | Not suitable for Grignard reactions due to reactivity. |

Waste minimization in the synthesis of this compound is intrinsically linked to the chosen synthetic route and solvent. A Grignard-based synthesis generates significant inorganic salt waste from the magnesium reagent and the subsequent aqueous workup. This waste requires proper disposal, adding to the environmental burden and cost of the process.

The biocatalytic approach, often conducted in aqueous media (buffer solutions) with a small amount of a co-solvent like DMSO, presents a more environmentally benign alternative. nih.gov The use of water as the primary solvent dramatically reduces the use of volatile organic compounds (VOCs). Furthermore, the catalytic nature of enzymes means they are used in small quantities and can potentially be immobilized and reused, further minimizing waste. The byproducts of the cofactor regeneration system are often simple and less hazardous compounds.

Chemical Reactivity and Transformation Mechanisms of 4 Methyl 4 Hepten 3 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group is a versatile functional group that can undergo oxidation, conversion into ethers and esters, and elimination.

Oxidation Pathways to Corresponding Carbonyl Compounds

As a secondary alcohol, 4-Methyl-4-hepten-3-ol can be oxidized to form a ketone. wikipedia.org The reaction specifically targets the carbon-hydrogen bond of the alcohol-bearing carbon, converting the hydroxyl group into a carbonyl group while leaving the carbon-carbon double bond intact, provided that mild oxidizing agents are used. The product of this oxidation is (E)-4-methylhept-4-en-3-one.

Common reagents for this transformation include chromium-based reagents like Pyridinium chlorochromate (PCC) or reagents used in Swern and Dess-Martin periodinane oxidations. acs.org These methods are generally effective at preventing over-oxidation or side reactions with the alkene moiety. wikipedia.org

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | PCC or DMP or Swern (e.g., (COCl)₂, DMSO, Et₃N) | (E)-4-methylhept-4-en-3-one | Oxidation |

Etherification and Esterification Reactions

The hydroxyl group of this compound can be converted into an ether through processes like the Williamson ether synthesis. This SN2 reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether. wikipedia.orgbyjus.com For this reaction to be efficient, a primary alkyl halide is preferred to minimize competing elimination reactions. chemistrytalk.orgyoutube.com

Esterification can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. Alternatively, for a more rapid and often irreversible reaction, the alcohol can be treated with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine.

| Reaction Type | Reactant 1 | Reactant 2 | Conditions | Product Class |

|---|---|---|---|---|

| Etherification (Williamson) | This compound | 1. NaH; 2. R-X (Primary Alkyl Halide) | Anhydrous Solvent (e.g., THF) | Ether |

| Esterification (Fischer) | This compound | R'-COOH (Carboxylic Acid) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Esterification | This compound | R'-COCl (Acyl Chloride) | Base (e.g., Pyridine) | Ester |

Dehydration Processes and Competing Eliminations

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form one or more dienes. The mechanism typically proceeds via an E1 pathway. organicchemistrytutor.combyjus.com The hydroxyl group is first protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group (water). byjus.com Departure of the water molecule generates a resonance-stabilized allylic carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon adjacent to the carbocation, leading to the formation of a new double bond. Due to the resonance stabilization of the intermediate, a mixture of conjugated dienes is typically formed. nih.gov

The primary products expected from the dehydration of this compound are (3E,5E)-4-methylhepta-3,5-diene and (3Z,5E)-4-methylhepta-3,5-diene, resulting from the removal of a proton from C2, and 4-ethyl-3-methylpenta-1,3-diene, from removal of a proton from the ethyl group at C3.

| Reactant | Conditions | Intermediate | Potential Products |

|---|---|---|---|

| This compound | Strong Acid (e.g., H₂SO₄), Heat | Resonance-Stabilized Allylic Carbocation | (3E,5E)-4-methylhepta-3,5-diene, (3Z,5E)-4-methylhepta-3,5-diene, 4-ethyl-3-methylpenta-1,3-diene |

Reactions of the Alkene Moiety

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to electrophilic addition and reduction reactions.

Hydrogenation and Reductive Transformations

The double bond can be reduced to a single bond through catalytic hydrogenation. This reaction involves treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. This transformation converts the unsaturated alcohol into its saturated counterpart, 4-methylheptan-3-ol. nih.govresearchgate.net While the hydrogenation of tetrasubstituted olefins can be challenging due to steric hindrance, it is a feasible transformation. acs.orgnih.gov

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | H₂, Metal Catalyst (Pd/C, PtO₂, or Ni) | 4-Methylheptan-3-ol | Catalytic Hydrogenation |

Addition Reactions to the Double Bond (e.g., Halogenation, Hydroboration)

Halogenation: The alkene can react with halogens such as bromine (Br₂) or chlorine (Cl₂) in an inert solvent. The reaction proceeds via electrophilic addition, where the double bond attacks a halogen molecule, leading to the formation of a cyclic halonium ion intermediate. Subsequent backside attack by the halide ion results in the anti-addition of two halogen atoms across the double bond, yielding a dihaloalkane. pearson.com

Hydroboration-Oxidation: This two-step sequence achieves the anti-Markovnikov addition of water across the double bond. wikipedia.orglibretexts.org First, borane (B79455) (BH₃) adds across the alkene, with the boron atom attaching to the less sterically hindered carbon (hydroboration). chemistrysteps.comlibretexts.org In the second step, oxidation with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) replaces the boron atom with a hydroxyl group. masterorganicchemistry.com This process results in the syn-addition of H and OH across the double bond. Applying this to this compound would yield 4-methylheptane-3,4-diol.

| Reaction Type | Reagent(s) | Intermediate/Key Feature | Product |

|---|---|---|---|

| Halogenation | X₂ (e.g., Br₂, Cl₂) in CCl₄ | Cyclic Halonium Ion | 4,5-Dihalo-4-methylheptan-3-ol |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Anti-Markovnikov, Syn-addition | 4-Methylheptane-3,4-diol |

Diels-Alder Reactions and Cycloaddition Chemistry

The carbon-carbon double bond in this compound can potentially participate as a dienophile in Diels-Alder reactions, a powerful class of [4+2] cycloaddition reactions for the formation of six-membered rings. wikipedia.org The reactivity of the alkene in a Diels-Alder reaction is significantly influenced by the electronic nature of its substituents. Typically, electron-withdrawing groups on the dienophile accelerate the reaction with an electron-rich diene (a "normal-electron-demand" Diels-Alder reaction). masterorganicchemistry.com

Given that the substituents on the double bond of this compound (a methyl group, an ethyl group, and a carbon bearing a hydroxyl group) are generally considered to be electron-donating or neutral in character, it would be expected to be a relatively unreactive dienophile in normal-electron-demand Diels-Alder reactions. For this compound to participate effectively, a highly reactive diene or forcing reaction conditions (e.g., high temperature or pressure) would likely be necessary. Alternatively, it could potentially participate in "inverse-electron-demand" Diels-Alder reactions with electron-deficient dienes.

Beyond the [4+2] cycloadditions, other cycloaddition pathways, such as [2+2] photocycloadditions or transition-metal-catalyzed cycloadditions, could be envisioned. For instance, photochemical excitation could lead to the formation of a four-membered ring with another alkene. However, specific studies on such reactions involving this compound have not been prominently reported. In the broader context of cycloaddition chemistry, functionalized heptenes can undergo various transformations to form cyclic structures, though the specific participation of this compound in these reactions remains an area for further investigation. researchgate.net

Rearrangement Reactions and Isomerization Processes

The structure of this compound is susceptible to various rearrangement and isomerization reactions, particularly under acidic or basic conditions, or in the presence of transition metal catalysts.

Acid-Catalyzed Rearrangements: In the presence of acid, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of water would generate a secondary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. Nucleophilic attack at either of these positions can lead to a mixture of isomeric products. Furthermore, 1,2-hydride or 1,2-alkyl shifts could occur to form more stable carbocations, leading to skeletal rearrangements. rit.edu Dehydration of the alcohol under acidic conditions is also a likely outcome, leading to the formation of conjugated dienes. The specific diene isomers formed would be governed by Zaitsev's rule, favoring the most substituted and thermodynamically stable double bond configuration. libretexts.org

Base-Catalyzed Isomerization: Base-catalyzed isomerization of allylic alcohols can proceed via deprotonation to form an alkoxide, followed by a proton transfer, leading to the formation of a ketone through tautomerization of an enol intermediate. acs.org For this compound, a strong base could facilitate the migration of the double bond to form an enol, which would then tautomerize to yield 4-methyl-3-heptanone. The stereospecificity of such isomerizations can be high, depending on the reaction conditions and the nature of the base used. acs.org

Transition Metal-Catalyzed Isomerization: A wide range of transition metal catalysts, particularly those based on rhodium, iridium, and palladium, are known to catalyze the isomerization of allylic alcohols to the corresponding carbonyl compounds. researchgate.netnih.gov These reactions often proceed through mechanisms involving the formation of metal-hydride species and subsequent migratory insertion and reductive elimination steps. The choice of catalyst and ligands can significantly influence the efficiency and selectivity of the isomerization. For instance, certain iridium catalysts have been shown to be highly effective in the double convergent 1,3-rearrangement and hydrogenation of allylic alcohols. nih.gov

Mechanistic Studies of Key Transformations

Detailed mechanistic studies specifically on this compound are not widely available. However, insights can be drawn from studies on analogous allylic alcohol systems.

The kinetics of the reactions involving this compound would be highly dependent on the specific transformation. For acid-catalyzed rearrangements, the rate-determining step is typically the formation of the carbocation. The stability of this intermediate, which is influenced by the substitution pattern around the double bond and the hydroxyl group, will affect the reaction rate.

Thermodynamically, the isomerization of allylic alcohols to the corresponding ketones is generally a favorable process due to the greater stability of the carbonyl group compared to the carbon-carbon double bond. The equilibrium position of an isomerization reaction will be determined by the relative free energies of the starting material and the product(s). In the case of dehydration, the formation of a conjugated diene system is thermodynamically favored due to the increased electronic delocalization.

The table below illustrates the expected thermodynamic favorability of isomerization and dehydration reactions of a generic secondary allylic alcohol.

| Reaction Type | Reactant | Product(s) | Expected ΔG° | Notes |

| Isomerization | Secondary Allylic Alcohol | Ketone | < 0 | Formation of a stable carbonyl group. |

| Dehydration | Secondary Allylic Alcohol | Conjugated Diene | < 0 | Formation of a resonance-stabilized diene system. |

This is an illustrative table based on general principles of organic chemistry.

The performance and selectivity of catalysts in transformations of this compound would be crucial for controlling the reaction outcome.

In hydrogenation reactions , for example, the choice of catalyst can determine whether the carbon-carbon double bond is reduced to yield 4-methyl-3-heptanol (B77350), or if isomerization to the ketone occurs followed by reduction of the carbonyl group. Palladium-based catalysts are often used for hydrogenation, and the selectivity can be influenced by the support and the presence of promoters. researchgate.net

For isomerization reactions , the catalyst's ligand environment plays a critical role in determining the selectivity. Chiral catalysts can be employed to achieve enantioselective isomerization if a prochiral center is formed. The substrate's structure, including the steric hindrance around the double bond and the hydroxyl group, will also significantly impact catalyst performance and the rate of reaction. nih.gov For instance, in ruthenium-catalyzed isomerizations, less substituted alkenes tend to rearrange more readily. nih.gov

The following table provides a hypothetical overview of catalyst selectivity for different transformations of this compound, based on known reactivities of similar compounds.

| Transformation | Catalyst System | Expected Major Product | Potential Minor Product(s) |

| Hydrogenation | Pd/C, H₂ | 4-Methyl-3-heptanol | 4-Methyl-3-heptanone |

| Isomerization | Rh(I) complex | 4-Methyl-3-heptanone | Positional isomers of the starting material |

| Dehydration | H₂SO₄, heat | Conjugated dienes | Rearranged dienes |

This table is illustrative and based on the expected reactivity of allylic alcohols.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for assessing the purity of 4-Methyl-4-hepten-3-ol and isolating it from reaction mixtures or natural sources.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the analysis of volatile and semi-volatile organic compounds like this compound. thermofisher.comnih.gov In this technique, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. thermofisher.com The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The fragmentation pattern provides valuable information for structural elucidation. nist.gov For this compound, common fragments would likely arise from the cleavage of bonds adjacent to the hydroxyl group and the double bond. The NIST WebBook provides mass spectrum data for this compound, showing a significant number of peaks that characterize its fragmentation. nih.gov

Table 1: Key GC-MS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Formula | C₈H₁₆O | nist.gov |

| Molecular Weight | 128.21 g/mol | nist.gov |

| NIST Library No. | 114244 | nih.gov |

| Total Peaks | 66 | nih.gov |

This table summarizes key identification parameters for this compound in GC-MS analysis.

High-Performance Liquid Chromatography (HPLC) is another crucial separation technique. While GC-MS is ideal for volatile compounds, HPLC is versatile for a wide range of molecules. researchgate.net For the analysis of alcohols like this compound, which lack a strong UV chromophore, HPLC analysis can be challenging with standard UV detectors. chromforum.org

To overcome this, derivatization techniques are often employed. The hydroxyl group of the alcohol can be reacted with a chromogenic agent to form a derivative that is easily detectable by a UV or fluorescence detector. nih.gov Alternatively, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used for the analysis of underivatized alcohols. waters.com The choice of column, typically a reversed-phase C8 or C18, and the mobile phase composition are optimized to achieve effective separation. nih.gov

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C3). Therefore, it can exist as a pair of enantiomers ((R)- and (S)-isomers). These stereoisomers often exhibit different biological activities. researchgate.net Chiral chromatography is a specialized form of chromatography used to separate these enantiomers. chromatographyonline.comnih.gov

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govyoutube.com Polysaccharide-based CSPs are commonly used for this purpose. chromatographyonline.com The separation of the stereoisomers of the related compound, 4-methyl-3-heptanol (B77350), has been successfully demonstrated using chiral GC columns, indicating that a similar approach would be effective for this compound. researchgate.net

Spectroscopic Elucidation of Molecular Structure

Spectroscopic techniques are used to determine the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. mdpi.commdpi.com It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: A proton NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. Key expected signals include those for the vinylic proton, the proton on the carbon bearing the hydroxyl group (carbinol proton), and the various methyl and methylene (B1212753) groups. srce.hrresearchgate.net

¹³C NMR: A carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see eight distinct signals corresponding to the eight carbon atoms in the structure. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₃) | ~0.9 (triplet) | ~14 |

| **C2 (CH₂) ** | ~1.4 (multiplet) | ~30 |

| C3 (CH-OH) | ~4.0 (triplet) | ~75 |

| C4 (=C-CH₃) | N/A | ~135 |

| C5 (=CH) | ~5.3 (triplet) | ~125 |

| **C6 (CH₂) ** | ~2.0 (multiplet) | ~25 |

| C7 (CH₃) | ~1.0 (triplet) | ~13 |

| C4-CH₃ | ~1.7 (singlet) | ~16 |

| OH | Variable | N/A |

Note: These are approximate predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. libretexts.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The IR spectrum is a plot of absorbance or transmittance versus frequency (wavenumber, cm⁻¹).

For this compound, the key characteristic absorption bands would be:

A strong, broad peak in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. fiveable.metutorchase.comlibretexts.org The broadening is due to hydrogen bonding.

A medium intensity peak around 1640-1680 cm⁻¹ corresponding to the C=C stretching vibration of the alkene group. fiveable.me

A peak around 3000-3100 cm⁻¹ for the =C-H stretching vibration. lumenlearning.com

Strong peaks in the 2850-2960 cm⁻¹ region due to the C-H stretching of the alkyl groups. libretexts.org

A peak in the 1000-1250 cm⁻¹ region corresponding to the C-O stretching vibration. tutorchase.com

The NIST Chemistry WebBook provides a gas-phase IR spectrum for this compound which confirms the presence of these characteristic absorption bands. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretch, H-bonded | 3200-3600 (broad, strong) |

| Alkene (C=C) | Stretch | 1640-1680 (medium) |

| Vinylic (=C-H) | Stretch | 3000-3100 (medium) |

| Alkyl (C-H) | Stretch | 2850-2960 (strong) |

| Alcohol (C-O) | Stretch | 1000-1250 (strong) |

This table outlines the expected major peaks in the infrared spectrum of this compound, which are crucial for functional group identification.

Hyphenated Techniques and Sample Preparation Enhancements

For the analysis of volatile compounds like this compound from complex samples (e.g., biological fluids, food matrices, or environmental samples), Solid Phase Microextraction (SPME) is a powerful, solvent-free sample preparation technique. mdpi.com When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a highly sensitive and automated workflow for extraction, concentration, and analysis.

The SPME method utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the headspace above the sample or directly immersed in a liquid sample, where analytes partition onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the heated injection port of a GC, where the trapped analytes are thermally desorbed onto the chromatographic column for separation and subsequent detection by MS.

The selection of the fiber coating is critical and depends on the polarity and volatility of the target analyte. For a moderately polar compound like this compound, a combination fiber is often effective.

Common SPME Fiber Coatings for Volatile Alcohol Analysis:

Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This is a versatile, multi-layered fiber suitable for a broad range of volatile and semi-volatile compounds, including alcohols. mdpi.com

Polydimethylsiloxane (PDMS): Best suited for nonpolar analytes, but can also extract moderately polar compounds.

Polyacrylate (PA): Effective for more polar analytes like phenols and some alcohols.

Optimization of extraction parameters such as temperature, extraction time, sample volume, and the addition of salt (salting out) is crucial to maximize extraction efficiency and ensure reproducible quantification.

Although GC-MS can analyze many alcohols directly, derivatization is a chemical strategy often employed to improve the analytical performance for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound.

The primary goals of derivatization in this context are:

Increased Volatility: By replacing the polar -OH group with a less polar, more stable group, the compound's boiling point is effectively lowered, leading to better peak shape and reduced retention times in the GC.

Improved Thermal Stability: Derivatization prevents the thermal degradation of the analyte in the hot GC injector and column.

Enhanced Mass Spectral Characteristics: Derivatization can produce fragments that are more characteristic and structurally informative, aiding in identification and quantification.

Two common derivatization reactions for alcohols are silylation and acylation.

Silylation: This reaction involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ether is more volatile and thermally stable than the parent alcohol.

Reaction: R-OH + BSTFA → R-O-TMS + CF₃C(=NTMS)OSi(CH₃)₃

Acylation: This process converts the alcohol into an ester, for example, an acetate (B1210297) derivative, by reacting it with an acylating agent like acetic anhydride (B1165640) or an acyl chloride in the presence of a catalyst. The resulting ester is less polar and often exhibits improved chromatographic behavior.

Reaction (with Acetic Anhydride): R-OH + (CH₃CO)₂O → R-O-COCH₃ + CH₃COOH

These derivatization strategies can significantly lower detection limits and improve the accuracy of the quantification of this compound in challenging analytical scenarios.

Computational and Theoretical Investigations of 4 Methyl 4 Hepten 3 Ol

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are fundamental to understanding the three-dimensional structure and flexibility of a molecule like 4-methyl-4-hepten-3-ol. These methods are crucial for predicting its physical and chemical behavior.

Energy Minimization and Conformational Landscape Exploration

The first step in a computational investigation would involve energy minimization. This process utilizes force fields—sets of parameters that describe the potential energy of a molecule—to find the lowest energy arrangement of its atoms, known as the ground-state conformation. For this compound, with its rotatable bonds, a systematic or stochastic conformational search would be necessary to explore the entire conformational landscape. This would identify all stable conformers (local energy minima) and the transition states that connect them. The relative energies of these conformers would determine their population at a given temperature, providing insight into the molecule's preferred shapes.

Stereochemical Predictions and Stereoisomer Energy Profiles

This compound possesses two stereocenters, giving rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Additionally, the double bond can exist in E and Z configurations. Molecular modeling can be employed to build these various stereoisomers and calculate their relative energies. By comparing the minimized energies of the diastereomers and enantiomers, it is possible to predict the most stable configurations. This information is vital, as different stereoisomers of insect pheromones often exhibit distinct biological activities.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

For a more accurate description of the electronic structure and properties of this compound, quantum chemical calculations are indispensable. Density Functional Theory (DFT) is a popular and effective method for this purpose.

Electronic Structure and Bonding Analysis

DFT calculations can provide a detailed picture of the electron distribution within the this compound molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for understanding the molecule's reactivity. Analysis of the molecular orbitals would reveal the nature of the chemical bonds, including the π-system of the double bond and the influence of the hydroxyl and methyl groups on the electronic structure.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of quantum chemical calculations is the prediction of spectroscopic data. By calculating the magnetic shielding tensors of the atomic nuclei in the presence of a magnetic field, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound. Comparing these theoretical spectra with experimental data is a powerful tool for structure verification and assignment of signals to specific atoms within the molecule. While general methodologies for such predictions are well-established, specific results for this compound are not available.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, this could involve studying its synthesis, degradation, or interaction with biological receptors. Theoretical calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. This allows for the determination of reaction barriers and rate constants, providing a detailed understanding of the reaction mechanism at a molecular level. However, no such computational studies on the reaction mechanisms involving this compound have been found in the public domain.

Transition State Characterization

Reaction Pathway Determination

Similarly, there is no available literature detailing the determination of reaction pathways for this compound through computational methods. This type of investigation would map out the energetic profile of a reaction, identifying intermediates and transition states to elucidate the step-by-step mechanism.

Due to the absence of specific data in the scientific literature for the computational and theoretical investigations of this compound, the requested article cannot be generated.

Natural Occurrence and Biosynthetic Pathways

Identification in Biological Secretions of Specific Organisms (e.g., Harvestmen Exocrine Glands)

While direct identification of 4-Methyl-4-hepten-3-ol in natural sources is not extensively documented, compelling evidence points to its likely presence in the defensive secretions of harvestmen, specifically within the genus Leiobunum. Research into the chemical composition of the exocrine gland secretions of these arachnids has identified a suite of related volatile organic compounds.

A key study on the defensive chemistry of "daddy longlegs" identified (E)-4-methyl-4-hepten-3-one, the ketone analog of this compound, as a significant component in the secretion of the harvestman Leiobunum leiopenis. nih.gov The same study also characterized other related C7 and C8 compounds, including saturated ketones and alcohols, from the secretions of closely related species like Leiobunum nigripalpi and Leiobunum calcar. nih.gov The presence of both ketones and their corresponding alcohol derivatives within the defensive chemistry of this genus strongly suggests that this compound is likely formed via the enzymatic reduction of the more abundant ketone. nih.gov

Harvestmen of the suborder Eupnoi, which includes the Sclerosomatidae family to which Leiobunum belongs, are known to produce a variety of acyclic compounds, such as short-chain ketones and alcohols, from their prosomatic defensive glands (ozopores). scispace.com These secretions are released when the animal is threatened and serve as a chemical defense mechanism against predators. scispace.com

The table below summarizes the identification of 4-Methyl-4-hepten-3-one (B13815661) and related compounds in the exocrine secretions of specific harvestmen species.

| Compound Name | Species | Family | Reference |

| (E)-4-Methyl-4-hepten-3-one | Leiobunum leiopenis | Sclerosomatidae | nih.gov |

| 4-Methylheptan-3-one | Leiobunum leiopenis | Sclerosomatidae | nih.gov |

| (E)-4-Methyl-4-hexen-3-one | Leiobunum nigripalpi | Sclerosomatidae | nih.gov |

| 4-Methylhexan-3-one | Leiobunum nigripalpi | Sclerosomatidae | nih.gov |

| 4-Methylhexan-3-ol | Leiobunum nigripalpi | Sclerosomatidae | nih.gov |

Proposed Enzymatic and Chemical Steps in Biosynthesis

The precise biosynthetic pathway for this compound has not been empirically determined in harvestmen. However, based on the structure of the molecule and the known biosynthesis of similar defensive compounds in arthropods, a pathway derived from polyketide or fatty acid synthesis is the most plausible hypothesis. nih.govnih.gov

The structures of the ketones and alcohols found in Leiobunum secretions suggest they are derived from a polyketide pathway. nih.govpnas.org This type of pathway involves the sequential condensation of small carboxylic acid units, primarily acetyl-CoA (a C2 unit) and propionyl-CoA (a C3 unit). researchgate.net

A proposed biosynthetic route for a C8 skeleton like that of this compound would likely involve the following steps:

Initiation: The synthesis is likely initiated with a propionyl-CoA "starter" unit. This C3 molecule would form the ethyl group at one end of the final compound.

Elongation: The initial chain is then extended through the addition of an acetyl-CoA unit (in the form of malonyl-CoA), adding two carbons to the chain.

Branching and Further Elongation: A second propionyl-CoA unit (in the form of methylmalonyl-CoA) is added. This step introduces the characteristic methyl branch at the C4 position and extends the chain further.

Processing: A series of enzymatic reactions, including reductions, dehydrations, and thioester hydrolysis, would then process the polyketide chain to form the final carbon skeleton.

Formation of the Ketone: The final processing steps would yield the ketone, (E)-4-methyl-4-hepten-3-one.

Reduction to Alcohol: The alcohol, this compound, is likely formed in a final step through the action of a ketoreductase enzyme, which reduces the carbonyl group of the ketone to a hydroxyl group. nih.gov

This proposed pathway, originating from the condensation of acetate (B1210297) and propionate (B1217596) building blocks, is consistent with biosynthetic studies of other vinyl ketones and benzoquinones identified in the defensive secretions of different harvestman species. nih.govresearchgate.net

Advanced Applications As a Chemical Intermediate and Building Block

Utilization in the Synthesis of Complex Organic Molecules

A significant application of 4-methyl-4-hepten-3-ol as a chemical intermediate lies in its role as a precursor to complex organic molecules, most notably insect pheromones. The saturated analogue, 4-methylheptan-3-ol, is a well-documented aggregation pheromone for several species of bark beetles, including the smaller European elm bark beetle (Scolytus multistriatus) and the almond bark beetle (Scolytus amygdali). nih.govresearchgate.netnih.gov The specific stereoisomer of the pheromone can elicit different behavioral responses, making the stereocontrolled synthesis of each isomer crucial for effective pest management strategies. nih.govnih.gov

Research has demonstrated the synthesis of all four stereoisomers of 4-methylheptan-3-ol from a common precursor, 4-methyl-4-hepten-3-one (B13815661). nih.govmdpi.com This synthesis involves a two-step reduction process, where this compound is a key, albeit often un-isolated, intermediate. The general synthetic strategy is outlined below:

Table 1: Synthetic Pathway from 4-Methyl-4-hepten-3-one to 4-Methylheptan-3-ol

| Step | Reaction | Intermediate/Product | Relevance of this compound |

| 1 | Reduction of the ketone | This compound | This is the direct product of the initial reduction. The stereochemistry of the resulting alcohol can be controlled by the choice of reducing agent or catalyst. |

| 2 | Reduction of the alkene | 4-Methylheptan-3-ol | The double bond of the intermediate allylic alcohol is reduced to yield the final saturated pheromone. |

The stereochemistry of the final product is determined by the stereochemistry of both the alcohol and the methyl group. By employing stereoselective enzymes, such as ene-reductases (ERs) and alcohol dehydrogenases (ADHs), chemists can control the formation of specific stereoisomers of 4-methylheptan-3-ol. nih.govmdpi.com For instance, a one-pot, multi-enzymatic system can be used to convert 4-methyl-4-hepten-3-one directly to a specific stereoisomer of the final pheromone, proceeding through the intermediacy of the corresponding chiral this compound. nih.gov

Furthermore, the allylic alcohol moiety in this compound is a versatile functional group that can participate in a variety of synthetic transformations. For example, hydroxyl-directed hydrogenations of similar allylic alcohols have been used to create cis-fused hydrindanone moieties in the total synthesis of complex natural products like (+)-pierisketone B. acs.org This suggests the potential for this compound to be utilized in the synthesis of other complex carbocyclic frameworks.

Precursor in Materials Science Applications (e.g., Polymer Chemistry)

While specific examples of the use of this compound in materials science are not extensively documented, its structure as a functionalized alkene suggests its potential as a monomer or comonomer in polymer synthesis. The presence of both a polymerizable double bond and a reactive hydroxyl group allows for the creation of functional polymers.

Allylic alcohols, in general, can be polymerized or copolymerized to introduce hydroxyl groups into a polymer backbone. google.com These hydroxyl groups can then be used for post-polymerization modifications, such as cross-linking or the attachment of other functional molecules. For instance, plasma polymerization of allyl alcohol has been used to create surfaces with a high concentration of hydroxyl groups. tandfonline.com

The copolymerization of 4-methyl-1-pentene (B8377) with α,ω-alkenols has been explored using metallocene catalysts, demonstrating that olefins with hydroxyl groups can be incorporated into polyolefin chains. organic-chemistry.org Although this compound is a secondary allylic alcohol with a trisubstituted double bond, which may present different reactivity profiles, it could potentially be used in similar copolymerization reactions to modify the properties of commodity polymers. The incorporation of this compound could introduce polarity, improve adhesion, or provide sites for further chemical transformations.

A patent for polymers of allyl esters with allylic alcohols highlights the utility of such copolymers in curable polymer systems, for applications like coatings and adhesives. google.com This further supports the potential of this compound as a valuable monomer in the development of new materials with tailored properties.

Derivatization for Novel Chemical Entities and Libraries

The dual functionality of this compound makes it an excellent scaffold for the generation of novel chemical entities and the construction of chemical libraries for screening purposes. The hydroxyl and alkene groups can be selectively or sequentially modified to create a diverse range of derivatives.

One approach to derivatization involves the transformation of the allylic alcohol moiety. For example, palladium-catalyzed allylic silylation of allylic alcohols with disilanes provides a mild and efficient route to functionalized allylsilanes. acs.org This reaction proceeds with high regio- and stereoselectivity, typically favoring the linear, trans-allylsilane. Applying this methodology to this compound would be expected to yield a novel allylsilane, a versatile intermediate in its own right for further synthetic elaborations.

The allylic alcohol group can also be used to direct the synthesis of heterocyclic compounds. For instance, allylic alcohols can undergo transposition reactions in the presence of certain catalysts, and the resulting intermediates can be trapped intramolecularly to form oxygen-containing heterocycles. nih.gov This strategy allows for the creation of multiple stereocenters with a high degree of control. The application of such a reaction to derivatives of this compound could lead to a library of novel heterocyclic compounds with potential biological activity. Indeed, hydrogen-borrowing catalysis with alcohols has been employed for the synthesis of bioactive N-heterocycles. digitellinc.com

Furthermore, the development of catalytic asymmetric methods for the functionalization of allylic alcohols is an active area of research. acs.org These methods allow for the enantioselective synthesis of a wide range of derivatives, including chiral γ-amino alcohols, which are valuable building blocks for pharmaceuticals. acs.org The application of these advanced catalytic systems to this compound could provide access to a rich collection of chiral, non-racemic compounds for biological screening.

Conclusion and Future Research Directions

Summary of Current Academic Knowledge on 4-Methyl-4-hepten-3-ol

Current academic and reference literature provides foundational data on this compound, primarily centered on its basic properties and its position as a potential synthetic intermediate. Direct research focusing exclusively on this compound is limited; however, knowledge can be inferred from related structures.